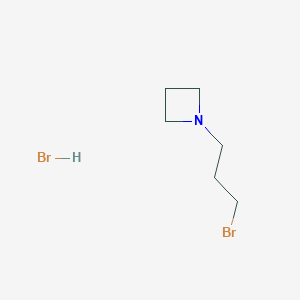1-(3-Bromopropyl)azetidine;hydrobromide
CAS No.: 2460755-30-8
Cat. No.: VC7472699
Molecular Formula: C6H13Br2N
Molecular Weight: 258.985
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2460755-30-8 |
|---|---|
| Molecular Formula | C6H13Br2N |
| Molecular Weight | 258.985 |
| IUPAC Name | 1-(3-bromopropyl)azetidine;hydrobromide |
| Standard InChI | InChI=1S/C6H12BrN.BrH/c7-3-1-4-8-5-2-6-8;/h1-6H2;1H |
| Standard InChI Key | ZYAAOOQFKMKGKF-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CCCBr.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-(3-bromopropyl)azetidine hydrobromide comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to a 3-bromopropyl chain. The hydrobromide salt form enhances solubility in polar solvents and stabilizes the compound during storage. The bromine atom at the terminal position of the propyl chain serves as a reactive site for further functionalization, enabling nucleophilic substitution reactions.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-bromopropyl)azetidine hydrobromide |
| Molecular Formula | C₆H₁₃BrN·HBr |
| Molecular Weight | 285.99 g/mol |
| InChI Key | ZYAAOOQFKMKGKF-UHFFFAOYSA-N |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of azetidine derivatives often begins with functionalized azetidinones or azetidines. A validated approach involves the Horner–Wadsworth–Emmons (HWE) reaction, which constructs α,β-unsaturated esters from ketones. For instance, N-Boc-azetidin-3-one can be converted to (N-Boc-azetidin-3-ylidene)acetate via HWE reaction using triethyl phosphonoacetate and 1,8-diazabicycloundec-7-ene (DBU) as a base . Subsequent aza-Michael addition with nucleophiles like azetidine or amines yields substituted azetidines.
For 1-(3-bromopropyl)azetidine hydrobromide, a plausible route involves:
-
Ring-Opening Alkylation: Reacting azetidine with 1,3-dibromopropane in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution at the azetidine nitrogen.
-
Salt Formation: Treating the resulting 1-(3-bromopropyl)azetidine with hydrobromic acid to form the hydrobromide salt.
Table 2: Representative Reaction Conditions for Azetidine Derivatives
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| HWE Reaction | DBU, triethyl phosphonoacetate, 65°C | 64–78 |
| Aza-Michael Addition | Azetidine, acetonitrile, 4 h, 65°C | 60–70 |
Industrial Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize exothermic reactions and minimize byproducts. Purification techniques such as recrystallization or chromatography ensure high purity (>95%), critical for pharmaceutical applications.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
Applications in Scientific Research
Pharmaceutical Intermediates
Azetidine derivatives are pivotal in drug discovery due to their bioavailability and metabolic stability. 1-(3-Bromopropyl)azetidine hydrobromide serves as a building block for:
-
Kinase Inhibitors: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) to introduce aryl or heteroaryl groups.
-
Antimicrobial Agents: Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria .
Polymer Chemistry
ROP of azetidine derivatives produces polyamines with tunable glass transition temperatures (T₉). These polymers are used in:
-
Cationic Coatings: Electrostatic deposition on surfaces for antimicrobial finishes.
-
Adhesives: Thermally stable binders for aerospace composites.
Materials Science
Functionalized azetidines are incorporated into:
-
Liquid Crystals: The rigid azetidine core enhances mesophase stability.
-
Metal-Organic Frameworks (MOFs): Bromine sites coordinate with metal ions (e.g., Cu²⁺) to form porous networks.
Future Directions
Targeted Drug Delivery
Conjugating azetidine derivatives with monoclonal antibodies (mAbs) could enhance tumor-specific drug delivery.
Sustainable Synthesis
Developing photocatalytic methods using visible light to reduce reliance on toxic reagents (e.g., HBr).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume